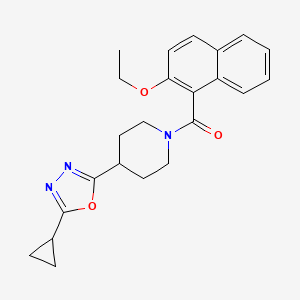![molecular formula C28H25N5O2 B2481275 N-(3,4-dimetilfenil)-2-({6-[4-(3-metoxifenil)piperazin-1-il]pirimidin-4-il}tio)acetamida CAS No. 1115897-48-7](/img/structure/B2481275.png)
N-(3,4-dimetilfenil)-2-({6-[4-(3-metoxifenil)piperazin-1-il]pirimidin-4-il}tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and an oxadiazole moiety
Aplicaciones Científicas De Investigación
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.
Biological Research: It is used in studies related to receptor binding and signal transduction pathways.
Pharmacology: It is investigated for its effects on various neurotransmitter systems, including serotonin and dopamine.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(4-methoxyphenyl)piperazine.
Formation of the Oxadiazole Moiety: This step involves the cyclization of a hydrazide intermediate with a nitrile to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects. The oxadiazole moiety may contribute to the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline is unique due to the combination of its quinoline core, piperazine ring, and oxadiazole moiety. This unique structure imparts specific pharmacological properties and potential therapeutic applications that may not be present in similar compounds.
Propiedades
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2/c1-34-22-13-11-21(12-14-22)32-15-17-33(18-16-32)26-19-24(23-9-5-6-10-25(23)29-26)28-30-27(31-35-28)20-7-3-2-4-8-20/h2-14,19H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPZZAONLPJCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2481198.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
![N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)
![1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2481211.png)

![3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride](/img/structure/B2481213.png)

